2-Amino-2-(4-ethylphenyl)ethan-1-ol, also known as 2-amino-2-(4-ethylphenyl)ethanol, is a chemical compound with the molecular formula . It belongs to the class of amino alcohols, which are characterized by the presence of both an amino group and a hydroxyl group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
2-Amino-2-(4-ethylphenyl)ethan-1-ol is classified as an amino alcohol. It contains an amino group (-NH₂) attached to a secondary carbon adjacent to a hydroxyl group (-OH), making it a member of the broader category of alcohols.
The synthesis of 2-amino-2-(4-ethylphenyl)ethan-1-ol typically involves several key steps:
The reaction conditions often involve solvents like ethanol or methanol and may utilize catalysts such as palladium on carbon for the reduction step. Industrial production may employ continuous flow reactors to optimize yield and purity, utilizing high-pressure hydrogenation techniques.
The molecular structure of 2-amino-2-(4-ethylphenyl)ethan-1-ol can be represented by the following data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 165.23 g/mol |
| IUPAC Name | 2-amino-2-(4-ethylphenyl)ethanol |
| InChI | InChI=1S/C10H15NO/c1-2-8-3-5-9(6-4-8)10(11)7-12; |
| InChI Key | VZKDRACNFPLEOL-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)CC(CN)O |
This structure indicates that the compound features a central carbon atom bonded to an amino group, a hydroxyl group, and a phenyl ring substituted with an ethyl group .
2-Amino-2-(4-ethylphenyl)ethan-1-ol can participate in various chemical reactions due to its functional groups:
These reactions can be influenced by factors such as temperature, solvent choice, and the presence of catalysts. For example, in aqueous solutions, the compound may undergo protonation at the amino group under acidic conditions.
The mechanism of action for 2-amino-2-(4-ethylphenyl)ethan-1-ol involves its interaction with biological targets through hydrogen bonding and nucleophilic attack:
The physical properties include:
| Property | Value |
|---|---|
| Appearance | White powder |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
Chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in water |
| Stability | Stable under standard conditions |
These properties suggest that 2-amino-2-(4-ethylphenyl)ethan-1-ol is likely to be stable under normal laboratory conditions but should be handled with care due to its reactive functional groups .
2-Amino-2-(4-ethylphenyl)ethan-1-ol has several applications in scientific research:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6